molecular formula C22H23N3O4S B2944963 1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide CAS No. 823829-00-1

1-(2-Phenyl-4-tosyloxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2944963
CAS No.: 823829-00-1
M. Wt: 425.5
InChI Key: PJDJCSFLPLJQKG-UHFFFAOYSA-N
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Description

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a 6-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) . This compound is responsible for the synthesis of pharmaceuticals with substantial interest .


Synthesis Analysis

Piperidine derivatives have been synthesized and characterized using various spectral techniques . The synthesis involves reactions such as amino-dechlorination and amino-dealkoxylation .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine derivatives has been confirmed by different techniques such as IR and 1H NMR .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized via various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

Piperidine is a white or colorless solid . It shows excellent solubility in water and other polar solvents .

Scientific Research Applications

Enzyme Inhibition

Compounds with piperidine and carboxamide groups have been explored for their enzyme inhibitory properties. For example, piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, demonstrating high potency and selectivity, important for therapeutic applications in cardiovascular diseases and inflammation (R. Thalji et al., 2013). Similarly, 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, related by their structural motifs, have been developed as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors, indicating potential utility in tuberculosis treatment (Ganesh Samala et al., 2013).

Antimicrobial Activity

Research on the antimicrobial activity of piperidine derivatives includes the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents. These compounds have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting the versatility of piperidine-based compounds in developing new antimicrobial therapies (Rahul P. Jadhav et al., 2017).

Cancer Research

In cancer research, piperidine-4-carboxamide derivatives have been explored for their antiproliferative properties. Compounds such as MK-4827, a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, demonstrate the potential of these compounds in targeting specific pathways relevant to cancer proliferation and survival (Philip Jones et al., 2009). Another example is the development of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, identified as a new chemical class of tubulin inhibitors, underscoring the potential of piperidine derivatives in cancer therapy through inhibition of critical cellular structures (M. Krasavin et al., 2014).

Mechanism of Action

Safety and Hazards

Piperidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the exploration of piperidine and its derivatives in drug discovery could be a promising future direction .

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-7-9-18(10-8-15)30(27,28)21-22(25-13-11-16(12-14-25)19(23)26)29-20(24-21)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDJCSFLPLJQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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